(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Physicochemical property prediction Drug-likeness Lead optimization

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid (CAS 1150114-74-1) is a para-substituted phenylboronic acid derivative bearing a piperidine-1-carbonyl linker with an ethoxycarbonyl (ethyl ester) substituent at the piperidine 3-position. With a molecular formula C15H20BNO5, molecular weight 305.14 g/mol, and topological polar surface area (TPSA) of 87.1 Ų , this compound resides at the intersection of boronic acid-based cross-coupling building blocks and functionalized piperidine scaffolds relevant to medicinal chemistry.

Molecular Formula C15H20BNO5
Molecular Weight 305.14 g/mol
CAS No. 1150114-74-1
Cat. No. B1420488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid
CAS1150114-74-1
Molecular FormulaC15H20BNO5
Molecular Weight305.14 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O
InChIInChI=1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3
InChIKeyIXWDVUCXVFXXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid (CAS 1150114-74-1): Procurement-Relevant Identity and Class Positioning


(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid (CAS 1150114-74-1) is a para-substituted phenylboronic acid derivative bearing a piperidine-1-carbonyl linker with an ethoxycarbonyl (ethyl ester) substituent at the piperidine 3-position [1]. With a molecular formula C15H20BNO5, molecular weight 305.14 g/mol, and topological polar surface area (TPSA) of 87.1 Ų [1], this compound resides at the intersection of boronic acid-based cross-coupling building blocks and functionalized piperidine scaffolds relevant to medicinal chemistry. It is commercially offered as a free boronic acid (typical purity 96%) by multiple global suppliers including Bidepharm (catalog BD230826), Aladdin, Beyotime, and Santa Cruz Biotechnology . The compound serves as a key intermediate for Suzuki-Miyaura coupling reactions and has been structurally implicated, through its acylpiperidine-boronic acid motif, in the design of bivalent protease inhibitors such as human β-tryptase inhibitors, where related [3-(1-acylpiperidin-4-yl)phenyl]methanamine boronic acid conjugates demonstrated nanomolar potency and >100-fold cooperative improvement over monomeric inhibition [2].

Why 4-(Piperidine-1-carbonyl)phenylboronic Acid and Other Close Analogs Cannot Substitute for (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic Acid in Precision Synthesis and Medicinal Chemistry Applications


Superficially, 4-(piperidine-1-carbonyl)phenylboronic acid (CAS 389621-83-4) appears a simpler and less expensive alternative, yet it lacks the ethoxycarbonyl substituent that fundamentally alters the physicochemical property profile [1][2]. The ethoxycarbonyl group increases topological polar surface area from 60.8 Ų to 87.1 Ų, adds two hydrogen-bond acceptor sites (from 3 to 5), and introduces three additional rotatable bonds (from 2 to 5), directly impacting aqueous solubility, passive membrane permeability, and conformational entropy upon target engagement [1][2]. The pinacol ester (CAS 850411-14-2) provides a protected boronic acid but requires an additional deprotection step before use in Suzuki couplings and is not directly compatible with one-step bioconjugation protocols that rely on the free boronic acid for diol recognition . The regioisomeric meta-substituted analog (CAS 1218790-81-8) places the boronic acid and carbonyl groups in a different geometric orientation, altering the coupling vector by approximately 120° and potentially changing the spatial arrangement of the resulting biaryl products—a difference that is non-trivial in structure-activity relationship (SAR) programs [3]. These structural variations mean that simple in-class interchange risks suboptimal synthetic yields, altered pharmacokinetic profiles, and loss of target engagement geometry.

Quantitative Differentiation Evidence for (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid vs. Closest Analogs: A Data-Driven Procurement Guide


Physicochemical Property Profile: Computed TPSA, Hydrogen-Bond Acceptor Count, and Rotatable Bond Comparison with the Unsubstituted Analog

The ethoxycarbonyl substituent on the piperidine ring produces a quantifiable shift in key computed physicochemical descriptors relative to the unsubstituted 4-(piperidine-1-carbonyl)phenylboronic acid [1][2]. The target compound has a TPSA of 87.1 Ų (vs. 60.8 Ų for the unsubstituted analog), 5 hydrogen-bond acceptors (vs. 3), and 5 rotatable bonds (vs. 2) [1][2]. These differences predict meaningfully altered aqueous solubility, membrane permeability, and conformational flexibility—properties that directly influence the compound's behavior in both synthetic and biological contexts.

Physicochemical property prediction Drug-likeness Lead optimization

Free Boronic Acid vs. Pinacol Ester: Reactivity Differentiation for Downstream Synthetic Utility

The target compound is the free boronic acid, whereas its closest protected derivative is the corresponding pinacol ester (CAS 850411-14-2), which is offered at higher purity (98% vs. 96%) . The free boronic acid is directly competent for Suzuki-Miyaura cross-coupling under standard aqueous basic conditions and is also suitable for diol recognition, boronate ester formation with saccharides, and reversible covalent enzyme inhibition without a deprotection step. The pinacol ester, while more shelf-stable and higher-purity, requires a pre-activation or in situ hydrolysis step that reduces atom economy and can introduce variability in coupling efficiency if deprotection is incomplete [1].

Suzuki coupling Cross-coupling Synthetic methodology

Regioisomeric Differentiation: Para vs. Meta Substitution and Implications for Coupling Geometry

The target compound is the para-substituted isomer ([4-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid), while the meta-substituted regioisomer (CAS 1218790-81-8) is commercially available from multiple suppliers . Para substitution places the boronic acid group linearly opposite the amide carbonyl, resulting in a 180° coupling vector. Meta substitution introduces an approximately 120° bend between the boron atom and the carbonyl group. This geometric difference alters the spatial orientation of the resulting biaryl product by roughly 60°, which can be critical in shape-dependent molecular recognition scenarios [1]. Both compounds share the same molecular formula and are offered at similar purities (95-96%), making regiochemical purity a key procurement decision factor .

Regiochemistry SAR Biaryl geometry

Procurement Cost Comparison: Target Compound vs. Unsubstituted Analog per Gram

The target compound commands a modest price premium over the simpler 4-(piperidine-1-carbonyl)phenylboronic acid due to the additional synthetic complexity of the ethoxycarbonyl group . At the 1-gram scale, the target compound is offered at approximately ¥635.90–826 (Aladdin, Macklin) versus ¥490–693 for the unsubstituted analog . This represents a price premium of approximately 20–30% . For the 250-mg scale, the target compound is priced at approximately ¥306 (Macklin) compared to ¥324.75 for the analog . The narrow premium at small scale reflects the value of the additional functional handle for downstream derivatization.

Procurement economics Cost-effectiveness Research budgeting

QC Documentation Level: Batch-Specific Analytical Data Availability

Bidepharm (Bide Pharmatech) provides batch-specific QC data including NMR, HPLC, and GC for every lot of the target compound (CAS 1150114-74-1, catalog BD230826) at the standard 96% purity level . This contrasts with some suppliers of the unsubstituted analog who list purity (98%) without explicitly committing to multi-technique batch-specific certificates on the product page . Availability of triangulated analytical data (NMR for identity and purity, HPLC for organic purity, GC for residual solvent analysis) reduces the risk of using misidentified or impure material in critical synthetic steps .

Quality control Analytical characterization Reproducibility

Relevance to Human β-Tryptase Inhibitor Design: Scaffold Validation from Published Co-Crystal Structures

The acylpiperidine-phenylboronic acid motif, of which the target compound is a functionalized variant, has been validated in a high-impact J. Med. Chem. study (Giardina et al., 2020) where self-assembling dimeric boronic acid inhibitors of human β-tryptase achieved nanomolar potency and >100-fold cooperative improvement over monomeric inhibition [1]. The co-crystal structure (PDB 6P0P) confirms that the piperidine-1-carbonyl phenylboronic acid core engages the protease active site, with the boronic acid forming reversible covalent interactions with the catalytic serine [1]. While the target compound differs by the ethoxycarbonyl substitution on the piperidine ring, this substituent provides a synthetic handle for further diversification and physicochemical property tuning, positioning it as a privileged scaffold for protease inhibitor programs [1][2].

Protease inhibition Bivalent inhibitor Fragment-based drug design

Optimal Deployment Scenarios for (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for para-Linear Biaryl Extension in Medicinal Chemistry SAR

When a synthetic route requires installation of a biaryl bond with linear (180°) geometry from the boronic acid handle, the para-substituted target compound is the correct choice over the meta regioisomer [1]. The free boronic acid form allows direct Pd-catalyzed coupling without a deprotection step, saving one synthetic transformation compared to using the pinacol ester [2]. The ethoxycarbonyl group remains available as a handle for subsequent amide formation, hydrolysis, or reduction, enabling efficient library synthesis .

Protease Inhibitor Lead Generation Leveraging the Acylpiperidine-Boronic Acid Pharmacophore

For programs targeting serine proteases (e.g., tryptase, DPP-4, or proteasome), the piperidine-1-carbonyl phenylboronic acid core has been structurally validated in co-crystal structures [1]. The target compound's additional ethoxycarbonyl substituent allows modulation of logP and solubility (ΔTPSA = +26.3 Ų relative to the unsubstituted analog) without altering the core pharmacophore geometry [2]. This makes it a superior choice over the simpler analog when pharmacokinetic profiling is part of the optimization workflow [2].

Diol-Responsive Materials and Boronate Affinity Chromatography Ligand Design

The free boronic acid functionality of the target compound enables direct, reversible covalent binding to cis-diol-containing molecules (sugars, glycoproteins, catecholamines) without any prior activation [1]. This contrasts with the pinacol ester, which requires deprotection and may introduce byproducts incompatible with biological buffer systems [1]. The target compound's higher TPSA (87.1 Ų) relative to the unsubstituted analog (60.8 Ų) may also reduce non-specific hydrophobic binding in affinity chromatography applications [2].

Building Block Procurement with Regulatory-Grade QC Traceability

When synthetic intermediates must be documented for IND-enabling studies or patent filing, the availability of batch-specific NMR, HPLC, and GC data from suppliers such as Bidepharm provides a verifiable chain of analytical evidence [1]. The target compound is offered with this multi-technique QC package at standard purity (96%), whereas comparable analogs often list purity without specifying the analytical methods used for batch release [2]. This QC documentation reduces the risk of compound misidentification and supports reproducible scale-up [1].

Quote Request

Request a Quote for (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.